

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

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Compound of Interest

Compound Name: *Methyl 7-fluoro-1H-indazole-3-carboxylate*

Cat. No.: *B1393711*

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The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered immense attention in pharmaceutical research. Its structural similarity to native purines and indoles allows it to function as a bioisostere, effectively mimicking these structures to interact with a wide array of biological targets.[1] Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and potent kinase inhibitory effects.[1][2]

The introduction of a fluorine atom, as seen in **Methyl 7-fluoro-1H-indazole-3-carboxylate**, is a common strategy in modern drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. This makes fluorinated indazoles particularly valuable starting points for developing novel therapeutics.

Physicochemical Properties

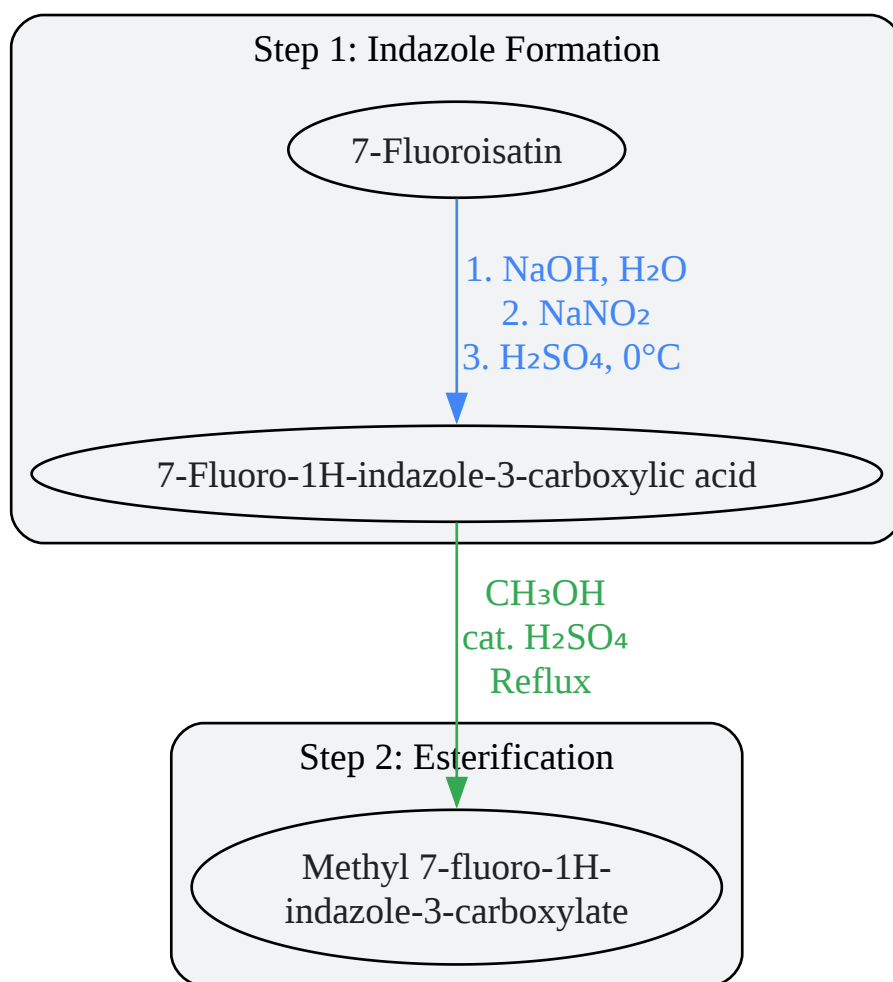
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of **Methyl 7-fluoro-1H-indazole-3-carboxylate** are summarized below.

Property	Value	Source
IUPAC Name	Methyl 7-fluoro-1H-indazole-3-carboxylate	N/A
CAS Number	932041-13-9	[3]
Molecular Formula	C ₉ H ₇ FN ₂ O ₂	Calculated
Molecular Weight	194.16 g/mol	Calculated from Formula
Appearance	Typically an off-white to yellow solid	General Observation
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)	General Chemical Knowledge

Synthesis and Manufacturing

The synthesis of **Methyl 7-fluoro-1H-indazole-3-carboxylate** is typically achieved through a multi-step process starting from commercially available precursors. A robust and widely cited pathway involves the conversion of 7-fluoroisatin to the corresponding indazole carboxylic acid, followed by esterification.[4]

Synthetic Workflow Diagram``dot



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Fig 2. Key derivatization pathways for the title compound.

Applications in Research and Drug Discovery

Methyl 7-fluoro-1H-indazole-3-carboxylate is primarily used as a versatile intermediate in the synthesis of high-value compounds for biomedical research.

- **Kinase Inhibitors:** The 1H-indazole-3-carboxamide scaffold is a validated pharmacophore for targeting protein kinases. Derivatives have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target implicated in cancer progression and metastasis. [2]The title compound is an ideal precursor for synthesizing libraries of such inhibitors.

- **Intermediates for Bioactive Molecules:** The compound serves as a key intermediate in the synthesis of various research chemicals. For instance, N-benzylated indazole carboxylates are structurally related to synthetic cannabinoids and are used as analytical reference standards in forensic applications. [5][6]
- **Fragment-Based Drug Discovery (FBDD):** Due to its relatively small size and well-defined chemical handles, this molecule is an excellent fragment for FBDD screening campaigns aimed at identifying novel binding motifs for therapeutic targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Methyl 7-fluoro-1H-indazole-3-carboxylate** is not widely available, data from structurally related compounds provides guidance for safe handling. Related indazole carboxylic acids are classified as harmful if swallowed and can cause skin and eye irritation. [7][8]

- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]

Conclusion

Methyl 7-fluoro-1H-indazole-3-carboxylate is a high-value chemical scaffold that bridges the gap between simple starting materials and complex, high-impact molecules. Its strategic fluorination, coupled with the versatile reactivity of its indazole and ester functional groups, makes it an indispensable tool for researchers in medicinal chemistry. From the development of next-generation kinase inhibitors to the synthesis of novel research probes, this compound provides a robust and adaptable platform for scientific innovation.

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